molecular formula C11H14ClNO B7452278 2-Chloro-N-(3-ethylbenzyl)acetamide

2-Chloro-N-(3-ethylbenzyl)acetamide

Cat. No.: B7452278
M. Wt: 211.69 g/mol
InChI Key: SKTNZNDOFIZGBG-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-ethylbenzyl)acetamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-ethylbenzyl group, and the hydrogen atom of the acetamide is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-ethylbenzyl)acetamide typically involves the reaction of 3-ethylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-ethylbenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted in an inert solvent, such as dichloromethane, at a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-ethylbenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The ethyl group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reaction is usually conducted at reflux temperature.

    Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the ethyl group.

Major Products

    Nucleophilic substitution: The major products are the substituted derivatives of this compound.

    Hydrolysis: The major products are 3-ethylbenzylamine and chloroacetic acid.

    Oxidation: The major product is 3-ethylbenzoic acid.

Scientific Research Applications

2-Chloro-N-(3-ethylbenzyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-ethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amide group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming a covalent bond with the active site or by blocking the substrate binding site. The ethylbenzyl group enhances its hydrophobic interactions with the target protein, improving its overall efficacy.

Comparison with Similar Compounds

2-Chloro-N-(3-ethylbenzyl)acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(3-chlorophenyl)acetamide: This compound has a chlorine atom on the phenyl ring, which can affect its reactivity and binding properties.

    2-Chloro-N-(3-nitrophenyl)acetamide: The presence of a nitro group can enhance its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions.

    2-Chloro-N-(3-methoxyphenyl)acetamide: The methoxy group can increase its solubility in organic solvents and affect its binding interactions.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the acetamide scaffold in chemical synthesis and biological research.

Properties

IUPAC Name

2-chloro-N-[(3-ethylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(6-9)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTNZNDOFIZGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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